Cas no 65690-73-5 (4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester)

4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester is a versatile intermediate in organic synthesis, particularly valued for its functional groups that enable further derivatization. The presence of both an amino and an ester moiety allows for selective modifications, making it useful in pharmaceutical and agrochemical applications. Its chloro-substituted aromatic ring enhances reactivity in electrophilic substitution reactions, while the ethyl ester group offers stability and solubility in organic solvents. This compound is often employed in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), where precise functional group manipulation is required. Its well-defined structure ensures consistent performance in multi-step synthetic routes.
4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester structure
65690-73-5 structure
商品名:4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester
CAS番号:65690-73-5
MF:C10H12NO2Cl
メガワット:213.661
MDL:MFCD07787479
CID:3165262
PubChem ID:12388267

4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

    • 4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester
    • Ethyl 2-(3-amino-4-chlorophenyl)acetate
    • SB79153
    • AKOS022651197
    • SCHEMBL7266886
    • 4-chloro-3-aminophenylacetic acid ethyl ester
    • W15278
    • 65690-73-5
    • MFCD07787479
    • Ethyl2-(3-amino-4-chlorophenyl)acetate
    • AS-64277
    • MDL: MFCD07787479
    • インチ: InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3
    • InChIKey: GTXCCOLDXGKGPN-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CC1=CC(=C(C=C1)Cl)N

計算された属性

  • せいみつぶんしりょう: 213.0556563g/mol
  • どういたいしつりょう: 213.0556563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 52.3Ų

4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D766571-1g
ethyl 2-(3-amino-4-chlorophenyl)acetate
65690-73-5 95%
1g
$1040 2023-09-04
A2B Chem LLC
AX11735-3mg
Ethyl 2-(3-amino-4-chlorophenyl)acetate
65690-73-5
3mg
$105.00 2024-04-19
A2B Chem LLC
AX11735-10mg
Ethyl 2-(3-amino-4-chlorophenyl)acetate
65690-73-5
10mg
$135.00 2024-04-19
A2B Chem LLC
AX11735-5mg
Ethyl 2-(3-amino-4-chlorophenyl)acetate
65690-73-5
5mg
$118.00 2024-04-19
Alichem
A013027817-250mg
Ethyl 3-amino-4-chlorophenylacetate
65690-73-5 97%
250mg
$489.60 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740091-1g
Ethyl 2-(3-amino-4-chlorophenyl)acetate
65690-73-5 98%
1g
¥8232.00 2024-05-05
A2B Chem LLC
AX11735-2mg
Ethyl 2-(3-amino-4-chlorophenyl)acetate
65690-73-5
2mg
$86.00 2024-04-19
eNovation Chemicals LLC
D766571-100mg
ethyl 2-(3-amino-4-chlorophenyl)acetate
65690-73-5 95%
100mg
$355 2023-09-04
Alichem
A013027817-500mg
Ethyl 3-amino-4-chlorophenylacetate
65690-73-5 97%
500mg
$839.45 2023-09-01
eNovation Chemicals LLC
D766571-250mg
ethyl 2-(3-amino-4-chlorophenyl)acetate
65690-73-5 95%
250mg
$550 2023-09-04

4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester 関連文献

4-Chloro-3-Amino-phenylacetic Acid Ethyl Esterに関する追加情報

4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester (CAS No. 65690-73-5): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester (CAS No. 65690-73-5) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, also known as 4-Chloro-3-amino-phenylacetic acid ethyl ester, is a derivative of phenylacetic acid with an amino and chloro substituent on the aromatic ring. Its chemical structure offers a platform for the development of novel therapeutic agents and intermediates in pharmaceutical synthesis.

The synthesis of 4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester involves several well-established chemical reactions. One common approach is the esterification of 4-chloro-3-amino-phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction yields the desired ester product with high purity and yield. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the synthesis, making it a topic of ongoing research in organic chemistry.

In terms of physical and chemical properties, 4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester is a white crystalline solid with a melting point typically ranging from 85 to 88°C. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification techniques, including recrystallization and column chromatography.

The biological activity of 4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester has been the subject of numerous studies. Recent research has shown that this compound exhibits promising anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain management and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.

Beyond its direct biological activity, 4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester serves as an important intermediate in the synthesis of more complex molecules. Its amino and chloro functionalities provide multiple points for further functionalization, allowing chemists to introduce various substituents to tailor the properties of the final product. This flexibility has led to its use in the development of novel antibiotics, antiviral agents, and anticancer drugs.

In the context of drug discovery, 4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester has been utilized as a building block in combinatorial chemistry approaches. These methods involve the rapid synthesis and screening of large libraries of compounds to identify lead candidates with desired biological activities. The ability to quickly generate diverse derivatives from this core structure has accelerated the drug discovery process and contributed to the identification of several promising therapeutic agents.

Safety considerations are also an important aspect when working with 4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester. While it is not classified as a hazardous material, proper handling and storage practices should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, as well as storing the compound in a cool, dry place away from incompatible materials.

In conclusion, 4-Chloro-3-Amino-phenylacetic Acid Ethyl Ester (CAS No. 65690-73-5) is a valuable compound with a wide range of applications in medicinal chemistry. Its unique chemical structure and versatile reactivity make it an attractive candidate for both fundamental research and practical applications in drug development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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